Ethylene Di(thiotosylate)
Description
Nomenclature and Chemical Identity in Scholarly Contexts
Ethylene (B1197577) di(thiotosylate) is known by several names in chemical literature, which is common for organic compounds. Its systematic IUPAC name is S,S'-(ethane-1,2-diyl) bis(4-methylbenzenesulfonothioate). Other commonly used synonyms include 1,2-di(p-tosylthio)ethane, 1,2-ethanedithiol (B43112) ditosylate, ethylene bis(p-toluenethiosulfonate), and S,S'-ethylene p-toluenethiosulfonate. nih.govtcichemicals.com The compound is typically a white to off-white crystalline solid. tcichemicals.com
Below is a table summarizing the key chemical identifiers for ethylene di(thiotosylate):
| Identifier | Value |
|---|---|
| CAS Number | 2225-23-2 sigmaaldrich.com |
| Molecular Formula | C16H18O4S4 sigmaaldrich.com |
| Molecular Weight | 402.58 g/mol sigmaaldrich.com |
| IUPAC Name | S,S'-(ethane-1,2-diyl) bis(4-methylbenzenesulfonothioate) |
| InChI Key | DUFUGAKEFZRFEQ-UHFFFAOYSA-N sigmaaldrich.com |
Historical Overview of its Discovery and Early Research Applications
The foundational work on the practical synthesis and utility of ethylene di(thiotosylate) was significantly advanced by the research of Nobel laureate R.B. Woodward and his colleagues in the early 1970s. In a 1971 paper, they reported reliable procedures for the preparation of ethylene dithiotosylate. sigmaaldrich.com Their work detailed the reaction of the compound with activated methylene (B1212753) groups to form 1,3-dithiolanes. sigmaaldrich.com
This early research established ethylene di(thiotosylate) as a key reagent for the protection of active methylene groups. sigmaaldrich.com The formation of a dithiolane from a carbonyl compound or its derivative using a dithiol is a common protective strategy in multi-step organic synthesis. Woodward's work demonstrated that ethylene di(thiotosylate) could achieve a similar transformation for active methylene groups, expanding the repertoire of synthetic chemists. sigmaaldrich.com
Significance in Modern Organic Synthesis and Materials Science Research
The primary significance of ethylene di(thiotosylate) in modern organic synthesis lies in its function as a precursor for the formation of 1,3-dithiolanes. sigmaaldrich.com Dithiolanes are important functional groups and intermediates in organic chemistry. The reaction of ethylene di(thiotosylate) with a compound containing an active methylene group, such as a β-dicarbonyl compound, in the presence of a base, leads to the formation of a 2,2-disubstituted-1,3-dithiolane. sigmaaldrich.com This reaction is valuable as it introduces a sulfur-containing five-membered ring, which can be a target structure in itself or serve as a protected form of a carbonyl group.
The versatility of the dithiolane group makes ethylene di(thiotosylate) an important tool. For instance, the dithiolane group can be removed under specific conditions to regenerate a carbonyl group, making it an effective protecting group. Furthermore, the chemistry of dithiolanes themselves is rich, allowing for various subsequent transformations.
While the primary application of ethylene di(thiotosylate) remains in organic synthesis, the broader class of organosulfur compounds, particularly thiols, has been extensively studied in materials science for the formation of self-assembled monolayers (SAMs) on metal surfaces. doi.orgharvard.edumdpi.com These organized molecular layers have applications in areas such as biosensors and nanotechnology. osti.gov Although direct applications of ethylene di(thiotosylate) in this field are not widely reported, its structure contains the key elements—sulfur and an ethylene linker—that are fundamental to the molecules used in these advanced materials.
A summary of selected research findings related to the synthesis and application of dithiolanes, the functional group introduced by ethylene di(thiotosylate), is presented below:
| Research Area | Key Findings |
| Protecting Group Chemistry | 1,3-Dithiolanes are stable under both acidic and basic conditions, making them robust protecting groups for carbonyl functionalities. nih.gov |
| Acyl Anion Equivalents | The carbon atom between the two sulfur atoms in a dithiane (a six-membered ring analogue of dithiolane) can be deprotonated to form a nucleophilic acyl anion equivalent, a powerful tool for carbon-carbon bond formation. |
| Deprotection Methods | A variety of methods exist for the deprotection of dithiolanes to regenerate the carbonyl group, often involving oxidative or mercury(II)-assisted hydrolysis. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)sulfonylsulfanylethylsulfanylsulfonyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S4/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUGAKEFZRFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCCSS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176790 | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |
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Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225-23-2 | |
| Record name | Benzenesulfonothioic acid, 4-methyl-, S1,S1′-1,2-ethanediyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2225-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylene S,S'-4-toluenethiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.048 | |
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| Record name | ETHYLENE S,S'-4-TOLUENETHIOSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P5LT3ZP9F | |
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Synthetic Methodologies for Ethylene Di Thiotosylate
Classical Approaches to Synthesis
The cornerstone of ethylene (B1197577) di(thiotosylate) synthesis lies in the nucleophilic substitution reaction between an alkali metal salt of p-toluenethiosulfonic acid and a suitable dihaloethane. This method, while traditional, remains a reliable and frequently cited route for the preparation of this compound.
Reaction of Potassium Thiotosylate with 1,2-Dibromoethane
The most prominent classical synthesis of ethylene di(thiotosylate) involves the reaction of potassium thiotosylate with 1,2-dibromoethane. This reaction is a standard nucleophilic substitution where the thiotosylate anion displaces the bromide ions from the ethane (B1197151) backbone, forming the desired S,S'-ethylene di(thiotosylate) product. The reaction is typically conducted in a suitable solvent and may be facilitated by a catalyst.
While a systematic study on the optimization of reaction conditions for the synthesis of ethylene di(thiotosylate) is not extensively detailed in the available literature, a well-established procedure provides a reliable set of parameters. The reaction is commonly performed in ethanol, which serves as a suitable solvent for both the potassium thiotosylate and 1,2-dibromoethane. The presence of a catalytic amount of potassium iodide is also reported to be beneficial, likely to facilitate the substitution reaction through the in situ formation of the more reactive 1,2-diiodoethane.
The reaction is typically carried out at reflux temperature, indicating that thermal energy is required to drive the reaction to completion in a reasonable timeframe. A reaction time of 8 hours is often cited, suggesting that the reaction is not instantaneous and requires a prolonged period to achieve a good yield. The reaction is also conducted under a nitrogen atmosphere and in the dark, which are precautions to prevent potential side reactions that may be initiated by oxygen or light.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | Good solubility for reactants. |
| Catalyst | Potassium Iodide (catalytic) | Facilitates nucleophilic substitution. |
| Temperature | Reflux | Provides necessary activation energy. |
| Reaction Time | 8 hours | Allows for reaction completion. |
| Atmosphere | Nitrogen | Prevents oxidation. |
| Light | Dark | Prevents light-induced side reactions. |
This table represents a standard set of conditions and does not reflect a systematic optimization study.
The purity of the starting material, potassium thiotosylate, is of paramount importance for the successful synthesis of ethylene di(thiotosylate). Contamination of potassium thiotosylate with impurities such as potassium p-toluenesulfinate or potassium tosylate can lead to the formation of undesirable by-products. These impurities can also react with 1,2-dibromoethane, leading to the formation of sulfones or tosylates, which can complicate the purification of the desired product.
For instance, the presence of p-toluenesulfinate ions could lead to the formation of a sulfone by-product through nucleophilic attack on 1,2-dibromoethane. Similarly, tosylate impurities could result in the formation of undesired tosyl esters. These by-products are often difficult to separate from the main product due to their similar polarities, thus emphasizing the need for high-purity potassium thiotosylate.
Following the completion of the reaction, a series of purification steps are necessary to isolate the ethylene di(thiotosylate) in a pure form. The typical work-up procedure involves removing the solvent, followed by washing the crude solid product. A common washing procedure involves a mixture of ethanol and water to remove any remaining inorganic salts and unreacted starting materials. This is followed by several washes with water to ensure all water-soluble impurities are removed.
The primary method for the purification of the crude ethylene di(thiotosylate) is recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in hot ethanol, and upon cooling, the pure ethylene di(thiotosylate) crystallizes out, leaving the more soluble impurities in the mother liquor. This process yields a white crystalline solid with a melting point in the range of 72–75 °C.
| Purification Step | Reagent/Solvent | Purpose |
| Initial Washing | Ethanol/Water mixture | Removal of inorganic salts and unreacted starting materials. |
| Subsequent Washing | Water | Removal of water-soluble impurities. |
| Recrystallization | Ethanol | Final purification to obtain a crystalline product. |
Comparison with Analogous Trimethylene Di(thiotosylate) Synthesis
A useful comparison can be drawn between the synthesis of ethylene di(thiotosylate) and its longer-chain analogue, trimethylene di(thiotosylate). The synthesis of the trimethylene compound also proceeds via the reaction of potassium thiotosylate with the corresponding 1,3-dibromopropane. The reaction conditions are very similar, employing ethanol as a solvent, a catalytic amount of potassium iodide, and refluxing for 8 hours under a nitrogen atmosphere in the dark.
However, the work-up and purification of trimethylene di(thiotosylate) can present different challenges. The product of the trimethylene synthesis is often obtained as a "honeylike layer" after the initial reaction work-up, which requires careful washing to induce solidification. This physical difference in the crude product highlights how a small change in the alkyl chain length can impact the physical properties and purification strategy of the final product.
The importance of the purity of potassium thiotosylate is also strongly emphasized in the synthesis of the trimethylene analogue. The formation of by-products such as tosyltrimethylene thiotosylate has been observed when impure starting materials are used, making the crystallization of the desired dithiotosylate difficult. This underscores the general principle that the purity of the starting materials is a critical factor in the synthesis of this class of compounds.
Contemporary and Emerging Synthetic Strategies
Despite the reliability of the classical synthetic methods, the field of organic chemistry is continually evolving, with a focus on developing more efficient, sustainable, and versatile synthetic routes. However, a review of the current scientific literature does not indicate the emergence of widely adopted contemporary or novel synthetic strategies specifically for ethylene di(thiotosylate). The classical approach involving the reaction of potassium thiotosylate with 1,2-dibromoethane remains the predominant and most well-documented method for the preparation of this compound. Broader advancements in the synthesis of thioethers and dithioethers, such as C-H activation or the use of novel sulfur transfer reagents, have not yet been specifically applied to the synthesis of ethylene di(thiotosylate) in a manner that has been widely reported. As such, the classical methodology continues to be the standard for the synthesis of this particular compound.
Novel Approaches for Enhanced Yield and Selectivity
To improve the yield and selectivity of ethylene di(thiotosylate) synthesis, researchers have explored various strategies, including the use of phase-transfer catalysis. Phase-transfer catalysts (PTCs) facilitate the transfer of reactants between immiscible phases (e.g., solid-liquid or liquid-liquid), thereby increasing reaction rates and often leading to higher yields and purities. In the context of synthesizing thioethers and thioesters, PTCs can minimize side reactions and allow for milder reaction conditions. While specific studies detailing the use of PTCs for the express synthesis of ethylene di(thiotosylate) are not abundant in readily available literature, the principles of phase-transfer catalysis are highly applicable. The reaction between an aqueous or solid-phase thiotosylate salt and an organic-phase ethylene dihalide would likely benefit from a PTC such as a quaternary ammonium or phosphonium salt.
| Catalyst Type | Potential Advantages in Thio-tosylation |
| Quaternary Ammonium Salts | Readily available, effective in various solvent systems. |
| Quaternary Phosphonium Salts | Higher thermal stability, suitable for reactions requiring elevated temperatures. |
| Crown Ethers | Effective in solubilizing alkali metal cations, enhancing the nucleophilicity of the thiotosylate anion. |
This table is generated based on the general principles of phase-transfer catalysis and its application in related synthetic transformations.
Green Chemistry Principles in Ethylene Di(thiotosylate) Synthesis
The application of green chemistry principles to the synthesis of ethylene di(thiotosylate) aims to reduce the environmental impact of the process. This can be achieved through several avenues, including the use of less hazardous solvents, development of catalyst-free or recyclable catalyst systems, and minimizing waste generation.
Recent research into the synthesis of tosylates and thioesters has highlighted the use of eco-friendly solvents and catalysts. For instance, studies on the tosylation of alcohols and the synthesis of thioesters have explored the use of water as a solvent and biodegradable catalysts. Montmorillonite clay, for example, has been used as a catalyst for the tosylation of alcohols, offering an environmentally benign and economically viable alternative to traditional methods. While direct application to ethylene di(thiotosylate) synthesis requires further investigation, these approaches represent a significant step towards greener chemical production.
| Green Chemistry Principle | Application in Ethylene Di(thiotosylate) Synthesis |
| Use of Safer Solvents | Replacing traditional volatile organic solvents with water or bio-based solvents. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Catalysis | Employing recyclable catalysts or developing catalyst-free reaction conditions to reduce waste. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
This table outlines potential applications of green chemistry principles to the synthesis of the target compound, based on advancements in related chemical syntheses.
Analytical Characterization Techniques for Confirming Synthesis
The confirmation of the successful synthesis of ethylene di(thiotosylate) and the assessment of its purity rely on a suite of modern analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of ethylene di(thiotosylate). Commercial suppliers of this compound typically report purities exceeding 98.0%, as determined by HPLC. While specific, detailed analytical methods are often proprietary, a typical HPLC analysis for a compound of this nature would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution. Detection is commonly performed using a UV detector, as the tosyl groups contain chromophores that absorb in the UV region.
Table of Typical HPLC Parameters for Analysis of Aromatic Sulfur Compounds:
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table is a representation of typical HPLC conditions used for the analysis of compounds with similar structural features and is not based on a specific published method for Ethylene Di(thiotosylate).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethylene di(thiotosylate). Both ¹H NMR and ¹³C NMR are used to confirm the connectivity of the atoms within the molecule.
In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons of the two tosyl groups, the methyl protons of the tosyl groups, and the methylene (B1212753) protons of the ethylene bridge. The aromatic protons would likely appear as two doublets in the range of 7-8 ppm. The methyl protons would present as a singlet around 2.4 ppm. The ethylene bridge protons would appear as a singlet further upfield.
In the ¹³C NMR spectrum, characteristic signals would be observed for the quaternary carbons, the aromatic carbons, the methyl carbons, and the ethylene bridge carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylene Di(thiotosylate):
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH (ortho to SO₂) | ~7.8 | ~129 |
| Aromatic CH (meta to SO₂) | ~7.4 | ~128 |
| Aromatic C-SO₂ | - | ~145 |
| Aromatic C-CH₃ | - | ~135 |
| Methyl (CH₃) | ~2.4 | ~21 |
This table is based on typical chemical shift values for similar structural motifs and is intended for illustrative purposes. Actual experimental values may vary.
Other Spectroscopic and Chromatographic Methods (e.g., IR, Mass Spectrometry)
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in ethylene di(thiotosylate). The spectrum would be expected to show strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other characteristic peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ethylene di(thiotosylate) (molecular weight 402.56 g/mol ), the mass spectrum would likely show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) depending on the ionization technique used. Common fragmentation pathways for similar compounds involve the cleavage of the S-S and C-S bonds, leading to fragment ions corresponding to the tosyl group and the ethylene dithiol fragment.
Table of Compound Names:
| Compound Name |
|---|
| Ethylene di(thiotosylate) |
| S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate) |
| p-toluenethiosulfonic acid |
| Ethylene dihalide |
| Acetonitrile |
| Methanol |
Reactivity and Reaction Mechanisms of Ethylene Di Thiotosylate
Reactions with Active Methylene (B1212753) Compounds for Dithiolane Formation
Ethylene (B1197577) di(thiotosylate) reacts with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to form 1,3-dithiolane (B1216140) derivatives. orgsyn.org This transformation is a key method for creating cyclic thioacetals, which serve as important intermediates and protecting groups in multi-step syntheses. organic-chemistry.org The reaction typically proceeds in the presence of a base, which is required to deprotonate the active methylene compound, thereby generating a nucleophilic carbanion.
The formation of a dithiolane from ethylene di(thiotosylate) and an active methylene compound is understood to proceed through a sequential nucleophilic substitution mechanism. The key steps are outlined below:
Deprotonation: A base removes a proton from the active methylene compound, creating a resonance-stabilized carbanion. This carbanion is a potent nucleophile.
First Nucleophilic Attack: The carbanion attacks one of the electrophilic sulfur atoms of the ethylene di(thiotosylate). This results in the displacement of the first tosylate anion, which is an excellent leaving group due to the resonance delocalization of the negative charge. libretexts.orgucalgary.ca This step forms a new carbon-sulfur bond.
Second Nucleophilic Attack (Intramolecular Cyclization): The intermediate formed in the previous step contains a second thiotosylate group. A subsequent intramolecular Sₙ2 reaction occurs where the other nucleophilic center (often another carbanion generated in situ or a related nucleophilic site) attacks the remaining electrophilic sulfur atom. This attack displaces the second tosylate anion and results in the formation of the five-membered dithiolane ring.
Table 1: Mechanistic Steps for Dithiolane Formation
| Step | Description | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Base abstracts a proton from the active methylene compound. | Active Methylene Compound, Base | Carbanion |
| 2 | The carbanion attacks an electrophilic sulfur atom. | Carbanion, Ethylene Di(thiotosylate) | Thioether-thiotosylate intermediate |
The conversion of an active methylene group into a 1,3-dithiolane serves as an effective protection strategy. glpbio.com Dithioacetals are exceptionally stable functional groups, resistant to both acidic and basic conditions under which other functional groups might react. researchgate.net By protecting the active methylene group as a dithiolane, the acidic protons are removed, preventing unwanted reactions such as deprotonation or condensation in subsequent synthetic steps. This allows chemists to perform reactions on other parts of the molecule without disturbing the active methylene site.
Table 2: Common Reagents for Dithioacetal Deprotection
| Reagent Class | Examples | Description |
|---|---|---|
| Oxidizing Agents | o-Iodoxybenzoic acid (IBX) | Oxidizes the sulfur atoms, facilitating hydrolysis to the carbonyl. organic-chemistry.org |
| Heavy Metal Salts | Mercury(II) chloride (HgCl₂), Silver nitrate (B79036) (AgNO₃) | The metal ion coordinates to the sulfur atoms, acting as a Lewis acid to promote hydrolysis. |
Reactions with Enamines
Ethylene di(thiotosylate) is known to react with enamines. orgsyn.org Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are nucleophilic at their α-carbon. masterorganicchemistry.commakingmolecules.com The reaction mechanism involves the nucleophilic attack of the enamine's α-carbon on one of the electrophilic sulfur atoms of the ethylene di(thiotosylate).
This attack displaces a tosylate anion and forms an iminium salt intermediate. libretexts.org The resulting iminium salt is then typically hydrolyzed with aqueous acid. masterorganicchemistry.com This hydrolysis step cleaves the C=N⁺ bond, regenerating the secondary amine and yielding a ketone that is now substituted at its α-position with a thioethyl-thiotosylate group.
Reactions with Hydroxyethylene Derivatives of Carbonyl Compounds
The reaction of ethylene di(thiotosylate) with hydroxyethylene derivatives of carbonyl compounds has also been reported. orgsyn.org In this type of reaction, the oxygen atom of the hydroxyl group acts as the nucleophile. It attacks an electrophilic sulfur atom of the ethylene di(thiotosylate), displacing a tosylate group in a standard nucleophilic substitution reaction. ucalgary.ca This results in the formation of a new oxygen-sulfur bond, linking the hydroxyethylene moiety to the thiotosylate structure via a thioether linkage.
Role as an Electrophile in Nucleophilic Substitution Reactions
The fundamental reactivity of ethylene di(thiotosylate) stems from its role as an electrophile in nucleophilic substitution reactions. The two sulfur atoms are the electrophilic centers. Their electrophilicity is significantly enhanced by being attached to p-toluenesulfonyl (tosyl) groups, which are powerful electron-withdrawing groups.
The key to this reactivity is the nature of the tosylate group as an excellent leaving group. libretexts.org When a nucleophile attacks the sulfur atom, the sulfur-sulfur bond cleaves, and the resulting p-toluenesulfinate anion is highly stabilized by resonance. This charge delocalization across the sulfonyl group lowers the activation energy for the substitution reaction, making the process favorable with a wide range of nucleophiles. ucalgary.ca The reaction generally follows an Sₙ2 pathway. ucalgary.ca
Table 3: Examples of Nucleophiles Reacting with Ethylene Di(thiotosylate)
| Nucleophile Type | Example | Resulting Functional Group |
|---|---|---|
| Carbanion | Malonic ester anion | C-S bond (Thioether) |
| Enamine | Cyclohexanone-pyrrolidine enamine | C-S bond (α-Thioalkyl ketone after hydrolysis) |
| Thiolate | Sodium thiophenoxide | S-S bond (Disulfide) |
Analogies to Alkyl Tosylates in SN1 and SN2 Reactions
Ethylene di(thiotosylate), also known as 1,2-di(p-tosylthio)ethane, shares reactivity patterns with alkyl tosylates, which are common substrates in nucleophilic substitution reactions. ucalgary.catcichemicals.com Alkyl tosylates are known to undergo both SN1 and SN2 reactions, with the specific pathway being influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. chemicalnote.comyoutube.com
SN2 Reactions:
Primary and secondary alkyl tosylates are particularly good substrates for SN2 reactions. ucalgary.ca This is because the tosylate group is an excellent leaving group, being the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). ucalgary.ca The SN2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the reaction center. chemicalnote.com Strong, less sterically hindered nucleophiles and polar aprotic solvents favor the SN2 pathway. youtube.comyoutube.com Given that ethylene di(thiotosylate) is a primary dithiol derivative, it is expected to readily undergo SN2 reactions with suitable nucleophiles.
SN1 Reactions:
Tertiary alkyl tosylates, on the other hand, tend to react via the SN1 mechanism due to the steric hindrance that prevents backside attack. reddit.comreddit.com The SN1 reaction proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate. chemicalnote.com Weak nucleophiles and polar protic solvents favor the SN1 pathway. youtube.com While ethylene di(thiotosylate) is a primary substrate and thus less likely to form a stable carbocation, under certain conditions, particularly with rearrangements or neighboring group participation, an SN1-like mechanism could be envisioned, though it is not the preferred pathway.
| Reaction Type | Substrate Preference | Nucleophile | Solvent | Stereochemistry |
| SN1 | Tertiary > Secondary | Weak | Polar Protic | Racemization |
| SN2 | Primary > Secondary | Strong | Polar Aprotic | Inversion |
Exploration of Radical Reactions Involving Thiotosylate Moieties
Beyond nucleophilic substitution, thiotosylate moieties can participate in radical reactions, offering alternative synthetic pathways.
Thiyl Radical Generation and Reactivity
Thiyl radicals (RS•) are sulfur-centered radicals that can be generated from various sulfur-containing compounds, including thiols. wikipedia.org The S-H bonds in thiols are significantly weaker than C-H bonds, making them susceptible to hydrogen atom abstraction by radical initiators like azobisisobutyronitrile (AIBN). wikipedia.orgyoutube.com Once formed, thiyl radicals are highly reactive species. taylorandfrancis.com
The generation of thiyl radicals can also occur through the homolytic cleavage of the S-S bond in disulfides or related compounds, which can be initiated by heat or light. princeton.edu These radicals can then participate in a variety of reactions, including addition to multiple bonds and hydrogen atom transfer. libretexts.orgnih.gov
Radical Cross-coupling Reactions
Radical cross-coupling reactions have emerged as a powerful tool in organic synthesis. youtube.com These reactions involve the coupling of two different radical species. In the context of thiotosylates, a thiyl radical could potentially couple with a carbon-centered radical to form a new C-S bond.
Nickel-catalyzed cross-coupling reactions involving thiyl radicals have been developed for the formation of C-S bonds. nih.gov These reactions often proceed through a catalytic cycle involving transient Ni(I) species and the generated thiyl radicals. nih.gov This methodology has shown remarkable functional group tolerance. nih.gov
Mechanistic Studies of Related Organosulfur Transformations
The chemistry of ethylene di(thiotosylate) is closely related to other organosulfur transformations, providing insights into its potential reactivity.
Thione(thiol)–Disulfide Interconversion Processes
The interconversion between thione (or thiol) and disulfide forms is a fundamental process in organosulfur chemistry. libretexts.orglibretexts.org This process is essentially a redox reaction, where the dithiol is the reduced form and the disulfide is the oxidized form. libretexts.orglibretexts.org The equilibrium between these forms can be influenced by factors such as the solvent, acidity, and the presence of redox-active species. researchgate.net Thiol-disulfide exchange reactions, which proceed through SN2-like displacement at the sulfur atom, are a key part of this interconversion. libretexts.orglibretexts.org These reactions often involve a trisulfide-like transition state. nih.govrsc.org
Synthesis of Unsymmetrical Disulfides and Trisulfides via Thiotosylates
Thiotosylates are valuable reagents in the synthesis of unsymmetrical disulfides. researchgate.netresearchgate.net The reaction of a thiotosylate with a thiol, typically in the presence of a base, proceeds via an SN2 mechanism where the thiol acts as a nucleophile, attacking the sulfur atom of the thiotosylate and displacing the tosylate leaving group. researchgate.net This method allows for the controlled formation of unsymmetrical disulfides, which can be challenging to synthesize otherwise due to the propensity for disproportionation to symmetrical disulfides. researchgate.netresearchgate.net
Applications of Ethylene Di Thiotosylate in Advanced Organic Synthesis
Reagent in the Synthesis of Complex Organic Molecules
Ethylene (B1197577) di(thiotosylate) serves as a valuable building block in the synthesis of several classes of complex natural products and their analogues. It functions by reacting with nucleophilic centers to form stable cyclic or acyclic dithioethers.
Preparation and Modification of Steroids
In the field of steroid chemistry, modifying the core structure is crucial for developing new therapeutic agents and studying structure-activity relationships. nih.govnih.gov Ethylene di(thiotosylate) is employed in the modification of steroid skeletons. orgsyn.org It reacts with activated positions on the steroid, such as enamines or hydroxyethylene derivatives of carbonyl groups, to form dithiolane derivatives. orgsyn.org This introduces a sulfur-containing ring system, altering the molecule's steric and electronic properties. The synthesis of steroids often involves numerous steps where specific functional groups must be masked to prevent unwanted side reactions, a process where dithiolane formation can be critical. libretexts.orglibretexts.org
Synthesis of Alkaloids
Alkaloids represent a diverse group of naturally occurring compounds, many with significant physiological activity. researchgate.net Their synthesis is a prominent area of organic chemistry, often requiring intricate strategies to construct their complex, polycyclic structures. mdpi.commdpi.com Ethylene di(thiotosylate) has been utilized as a reagent in the synthesis of alkaloids. orgsyn.org Its ability to react with activated methylene (B1212753) groups allows for the formation of dithiolane rings, which can be key intermediates in the assembly of the alkaloid framework. orgsyn.org The synthesis of hydroxylated alkaloids, for instance, sometimes involves tosylated sugar precursors, highlighting the role of tosylates in this field. nih.gov
Formation of 10-Membered Ring Lactones
The synthesis of medium-sized rings, such as 10-membered lactones, presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors. nih.gov These structures are core motifs in various biologically active natural products. nih.govelsevierpure.com Ethylene di(thiotosylate) has been applied in synthetic routes leading to 10-membered ring lactones. orgsyn.org The reaction chemistry is analogous to its use in other complex molecule syntheses, where it serves to bridge two nucleophilic sites, facilitating the formation of the macrocyclic structure. orgsyn.orggoogle.com
Synthesis of Vernolepin (B1683817) Analogues
Vernolepin is a natural product with a complex structure that has been a target for total synthesis for decades. Ethylene di(thiotosylate) is a reagent that has been used in the synthesis of vernolepin analogues. orgsyn.orgorganicchemistrydata.org The strategy involves using the reagent to form a dithiolane, which serves as a precursor or a key structural element in the construction of the intricate polycyclic system of these analogues. orgsyn.org
Table 1: Synthetic Applications of Ethylene Di(thiotosylate)
| Application Area | Synthetic Transformation | Resulting Structural Motif |
| Steroid Modification | Reaction with activated methylene or carbonyl derivatives. orgsyn.org | Dithiolane ring fused or appended to the steroid framework. |
| Alkaloid Synthesis | Reaction with nucleophilic centers in alkaloid precursors. orgsyn.org | Dithiolane formation as part of the ring-building strategy. |
| 10-Membered Lactones | Cyclization or fragment coupling. orgsyn.org | Formation of a macrocycle containing a dithioether linkage. |
| Vernolepin Analogues | Construction of key intermediates. orgsyn.org | Incorporation of a dithiolane ring into the molecular backbone. |
Reagent in the Synthesis of Peptides and Proteins
The chemical synthesis of peptides and proteins allows for precise control over the final structure, including the incorporation of non-canonical amino acids. albany.edu Ethylene di(thiotosylate), as a bifunctional electrophile, can be used for the conformational restriction of peptides through dithiol bis-alkylation. nih.gov This method is valuable for creating cyclic peptides, which are promising inhibitors of protein-protein interactions. nih.gov In this application, the reagent reacts with two thiol-containing residues, such as cysteine, within a peptide chain to form a stable dithioether bridge. This cyclization imparts conformational rigidity, which can enhance biological activity and stability. The reaction is typically carried out in a solution phase at a slightly basic pH to ensure the cysteine thiolates are sufficiently nucleophilic. nih.gov
Precursor for Dithiolane-Containing Scaffolds
The 1,3-dithiolane (B1216140) ring is a valuable protective group for carbonyl compounds and a versatile functional group in its own right. Reagents that can introduce the ethylene dithiol unit are central to the formation of these five-membered heterocyclic systems. The most direct and common precursor for this purpose is ethane-1,2-dithiol.
The reaction of ethane-1,2-dithiol with aldehydes or ketones, typically catalyzed by a Brønsted or Lewis acid, readily affords 1,3-dithiolanes. organic-chemistry.org This transformation is highly efficient for the protection of carbonyl groups, rendering them stable to a wide range of reaction conditions.
A variety of catalysts have been developed to facilitate the synthesis of 1,3-dithiolanes, often with the goal of improving chemoselectivity and employing milder reaction conditions. For instance, yttrium triflate has been shown to be an effective catalyst for the chemoselective protection of aldehydes in the presence of ketones. organic-chemistry.org Similarly, catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) and praseodymium triflate have been utilized for efficient dithiolane formation, sometimes under solvent-free conditions. organic-chemistry.org
The following table summarizes representative examples of the synthesis of 1,3-dithiolanes from carbonyl compounds and ethane-1,2-dithiol using different catalytic systems.
Table 1: Synthesis of 1,3-Dithiolanes from Carbonyl Compounds and Ethane-1,2-dithiol
| Carbonyl Compound | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Yttrium Triflate | None | Room Temp | 2-Phenyl-1,3-dithiolane | High | organic-chemistry.org |
| Cyclohexanone | HClO₄-SiO₂ | None | Room Temp | 1,4-Dithiaspiro[4.5]decane | High | organic-chemistry.org |
Beyond its role in carbonyl protection, the dithiolane moiety can be a key structural element in more complex molecular architectures. The ability to introduce this scaffold using ethylene dithiol precursors is therefore of significant strategic importance in multistep synthesis.
Role in the Construction of Sulfur-Containing Heterocycles
The reactivity of ethylene dithiol and its synthetic equivalents extends beyond the formation of 1,3-dithiolanes to the construction of a broader array of sulfur-containing heterocycles. These heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science.
One notable application is in the synthesis of 1,4-dithianes. For example, the reaction of 1,2-dichloroethane (B1671644) with a source of sulfide (B99878) can lead to the formation of 1,4-dithiane, a six-membered heterocycle containing two sulfur atoms. While not a direct application of an ethylene dithiol synthon in the same manner as dithiolane formation, it highlights the utility of C2 electrophiles in building sulfur heterocycles.
Furthermore, derivatives of ethane-1,2-dithiol can be employed in more intricate cyclization reactions. For instance, the reaction of disodium (B8443419) 2-cyanoethene-1,1-bis(dithiolates) with 1,2-dichloroalkanes has been used to prepare substituted 2-ylidene-1,3-dithiolanes. researchgate.net These reactions demonstrate the versatility of building blocks containing the core ethylene dithiol structure in accessing a diverse range of heterocyclic systems.
The following table provides examples of the synthesis of various sulfur-containing heterocycles using precursors related to the ethylene dithiol motif.
Table 2: Synthesis of Sulfur-Containing Heterocycles
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| Disodium 2-cyano-3-ethoxycarbonylprop-1-ene-1,1-bis(dithiolate) | 1,2-Dichloroethane | - | Ethyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate | researchgate.net |
Ethylene Di Thiotosylate in Polymer Science and Materials Chemistry
Potential as a Polymerization Initiator
The viability of a chemical compound to act as a thermal initiator for radical polymerization hinges on its ability to decompose into free radicals upon heating, which then react with monomer units to begin the polymerization chain reaction. The central disulfide (S-S) bond in ethylene (B1197577) di(thiotosylate) could theoretically undergo homolytic cleavage to produce radicals. However, its use and efficacy in this specific role are not extensively documented in scientific literature.
Common radical initiators like benzoyl peroxide and azo-bis(isobutyronitrile) (AIBN) are the benchmarks in polymerization due to their predictable decomposition kinetics. Benzoyl peroxide generates benzoyloxyl radicals upon the cleavage of its weak oxygen-oxygen bond. AIBN decomposes to produce two cyanoisopropyl radicals and a stable nitrogen gas molecule, which provides a strong thermodynamic driving force for the reaction.
| Feature | Benzoyl Peroxide | Azo-bis(isobutyronitrile) (AIBN) | Ethylene Di(thiotosylate) (Hypothetical) |
| Decomposition Products | Benzoyloxyl and Phenyl radicals | 2-cyanopropyl radicals, Nitrogen gas | Tosylthio radicals (TsS•) |
| Mechanism | Homolytic cleavage of O-O bond | Extrusion of N₂ gas | Homolytic cleavage of S-S bond |
| Typical Decomposition Temp. | 70-95 °C | 60-80 °C | Not Documented |
| Side Reactions | Can participate in hydrogen abstraction | Minimal side reactions | Potential for chain transfer reactions |
| Primary Application | Polymerization initiator | Polymerization initiator | Protecting reagent, Sulfur donor |
This table includes hypothesized characteristics for Ethylene Di(thiotosylate) for comparative purposes.
The general mechanism for free-radical polymerization proceeds through three main stages: initiation, propagation, and termination. ipqwery.com
Initiation: An initiator molecule breaks down (e.g., via heat) to form two free radicals (R•). This radical then adds to a monomer molecule (M), creating a new, larger radical. ipqwery.com
I → 2R•
R• + M → RM•
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.
RM• + M → RM₂• → ... → RMₙ•
Termination: The growth of a polymer chain is stopped when two radical chains combine or disproportionate. ipqwery.com
For ethylene di(thiotosylate), the hypothetical initiation step would involve the homolytic cleavage of the disulfide bond to yield two tosylthio radicals (p-TolSO₂S•). These sulfur-centered radicals would then initiate polymerization by attacking the double bond of a monomer.
Rate of Polymerization (Rp): Rp ∝ [I]^(1/2)
Molecular Weight (Mw): Mw ∝ [I]^(-1/2)
Increasing the initiator concentration leads to a higher population of free radicals. scribd.com This accelerates the consumption of monomers, thereby increasing the polymerization rate. However, a higher radical concentration also increases the probability of termination events, which results in shorter polymer chains and a lower average molecular weight. scribd.com Specific kinetic data for polymerizations initiated by ethylene di(thiotosylate) is not available to confirm adherence to this general model.
Application as a Cross-linking Agent
Cross-linking is the process of forming covalent bonds to link separate polymer chains together, creating a three-dimensional polymer network. This process dramatically alters the material's properties, typically increasing its strength, stiffness, and thermal stability.
The use of thiol-ene chemistry, where a thiol reacts with an alkene ('ene') to form a thioether linkage, is a common method for creating cross-linked biomaterials and hydrogels for applications like tissue engineering scaffolds. While ethylene di(thiotosylate) contains sulfur, its direct application for preparing biomaterials and biocomposites is not documented in the reviewed scientific literature. Its structure does not lend itself to a typical thiol-ene reaction without prior chemical modification.
Recent developments indicate the utility of ethylene di(thiotosylate) in forming highly crosslinked polymer systems, specifically in the context of rubber compositions. A 2024 patent application from Michelin describes a cross-linking system for an elastomer matrix that utilizes ethylene di(thiotosylate) as a sulfur donor.
In this application, the compound is part of a system designed to create a vulcanized rubber network. The cross-linking system comprises a metal compound and a sulfur donor, with ethylene di(thiotosylate) being one of the specified options for the latter. This suggests that under the conditions of rubber processing, the molecule can decompose and provide sulfur atoms that form the cross-links (sulfide bridges) between elastomer chains, a critical process for enhancing the mechanical properties of the rubber.
The components of the described cross-linking system are summarized below:
| Component | Type | Role in Cross-linking |
| Elastomer Matrix | Base Polymer | The primary polymer chains to be cross-linked. |
| Metal Compound | Activator (e.g., Metal Oxide) | Works with the sulfur donor to facilitate the formation of cross-links. |
| Ethylene Di(thiotosylate) | Sulfur Donor | Provides the sulfur atoms that form the bridges between polymer chains. |
Table based on information from patent application EP2024079304.
This application demonstrates a practical use of ethylene di(thiotosylate) in materials chemistry for the formation of robust, cross-linked polymer networks.
Role in the Development of Functional Polymers
Functional polymers, which are macromolecules endowed with specific chemical or physical properties, are at the forefront of materials science innovation. The introduction of functional groups can be achieved either by polymerizing functional monomers or by chemically modifying an existing polymer backbone.
Polymer Modification and Derivatization
Polymer modification is a versatile strategy for creating new materials with tailored properties from existing polymers. This process involves the chemical transformation of a polymer's repeating units. Common modification strategies include graft polymerization and the chemical alteration of side chains.
A search of peer-reviewed journals and chemical databases yields no specific examples or research findings where Ethylene Di(thiotosylate) has been employed as a reagent for the modification or derivatization of polymers. The reactivity of its thiotosylate groups could theoretically allow it to act as a bifunctional linker, potentially cross-linking polymer chains or introducing specific functionalities. However, no studies have been published to validate or explore this potential application.
Incorporation into Supramolecular Assemblies and Networks
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. These assemblies can exhibit complex and dynamic behaviors, making them attractive for applications in areas such as drug delivery, sensing, and self-healing materials.
The structure of Ethylene Di(thiotosylate), with its two thiotosylate units separated by an ethylene spacer, suggests a potential for it to act as a building block in the formation of supramolecular structures. It could, in theory, participate in the formation of coordination complexes or other non-covalent interactions.
However, there is no documented research on the use of Ethylene Di(thiotosylate) in the design or synthesis of supramolecular assemblies or networks. Investigations into its self-assembly properties or its ability to form host-guest complexes have not been reported in the scientific literature.
Computational and Theoretical Studies of Ethylene Di Thiotosylate
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and preferred spatial arrangements of Ethylene (B1197577) Di(thiotosylate). These methods allow for the exploration of the molecule's potential energy surface to identify stable conformations and the energetic barriers between them.
The flexibility of the ethylene bridge and the rotation around the S-S and S-C bonds in Ethylene Di(thiotosylate) give rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt.
Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the energy of different conformations. For similar flexible molecules like ethylene glycol, studies have identified various gauche and anti-conformers, with energy differences often being small, indicating a dynamic equilibrium between several shapes. researchgate.net A thorough conformational search for Ethylene Di(thiotosylate) would involve systematically rotating the key dihedral angles (e.g., S-C-C-S, C-S-S-C) and calculating the corresponding energy to map out the potential energy surface. The relative energies of these conformers determine their population at a given temperature. For related compounds like ethane-1,2-dithiol, ab initio calculations have been used to determine optimized geometries and relative stabilities of different conformers. researchgate.net
Table 1: Hypothetical Relative Energies of Ethylene Di(thiotosylate) Conformers
| Conformer | Dihedral Angle (S-C-C-S) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche | ~60° | 0.5 - 1.5 |
| Eclipsed | 0° | > 5.0 (Transition State) |
Note: This table is illustrative, based on typical values for similar acyclic molecules. Specific values for Ethylene Di(thiotosylate) would require dedicated computational studies.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational cost for studying reaction mechanisms. whiterose.ac.uknih.gov DFT can be used to model the cleavage of the S-S bond, reactions at the sulfur atoms, or the participation of the tosyl group in various chemical transformations.
For instance, DFT studies on the oxidation of ethylene catalyzed by metal-oxo complexes have successfully elucidated reaction pathways, identifying intermediates and transition states. nih.govrsc.org A similar approach for Ethylene Di(thiotosylate) could involve modeling its reaction with nucleophiles or electrophiles. Calculations would focus on locating the transition state structures, which are the energy maxima along the reaction coordinate, and determining the activation energies. This information is crucial for predicting reaction rates and understanding the factors that control selectivity. rsc.org For example, DFT calculations can help rationalize how different solvents or catalysts might influence the reaction outcome by stabilizing or destabilizing key intermediates and transition states. whiterose.ac.uk
Investigation of Electronic Structure and Bonding
Methods like Natural Bond Orbital (NBO) analysis can be used to analyze the bonding in detail. In the analogous, simpler molecule of ethene (ethylene), the carbon-carbon double bond is described as consisting of one strong σ (sigma) bond and one weaker π (pi) bond. libretexts.orgunacademy.comlumenlearning.comlibretexts.org For Ethylene Di(thiotosylate), computational analysis would focus on the hybridization of the sulfur and carbon atoms and the nature of the S-S and S-C bonds. The electron-withdrawing nature of the tosylate groups is expected to significantly influence the electron density on the sulfur atoms, making them more electrophilic.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. diva-portal.org For Ethylene Di(thiotosylate), MEP maps would likely show positive potential around the sulfur atoms of the thiotosylate group, indicating susceptibility to nucleophilic attack.
Table 2: Calculated Electronic Properties of Interest
| Property | Description | Predicted Trend for Ethylene Di(thiotosylate) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Relatively low due to electron-withdrawing tosyl groups. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Relatively low, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity. |
Predictive Modeling of Reactivity and Selectivity
Building on electronic structure calculations, predictive models can be developed to forecast the reactivity and selectivity of Ethylene Di(thiotosylate) in various reactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) models often use descriptors derived from quantum mechanics to correlate molecular structure with chemical reactivity. europa.eu
For Ethylene Di(thiotosylate), which is used as a protecting reagent for active methylene (B1212753) groups, predictive modeling could help understand its efficiency with different substrates. cookechem.comtcichemicals.com By calculating descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the susceptibility of the molecule to nucleophilic attack, a key step in its protecting group chemistry. europa.eu Machine learning algorithms can be trained on data from computational experiments or known reactions to build models that predict reaction outcomes, such as yield or selectivity, for new substrates or conditions. nih.gov
Simulation of Interactions with Solvents and Other Chemical Species
The behavior of Ethylene Di(thiotosylate) in solution is critically influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations can be used to study these interactions at an atomic level. diva-portal.org In an MD simulation, the movements of all atoms in the system (the solute and the surrounding solvent molecules) are calculated over time, providing a detailed picture of the solvation shell and how solvent molecules orient themselves around the solute.
For example, simulations of ethylene carbonate in electrolyte solutions have provided insights into ion transport and solvation structures. nih.gov Similar simulations for Ethylene Di(thiotosylate) in various solvents (e.g., polar protic, polar aprotic, nonpolar) would reveal the nature and strength of intermolecular forces, such as hydrogen bonding or dipole-dipole interactions. This understanding is crucial, as solvent can significantly affect reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net
Advanced Analytical and Characterization Techniques for Ethylene Di Thiotosylate Research
Chromatographic Methods (e.g., GC-MS, LC-MS for reaction monitoring and purity)
Chromatographic techniques are fundamental in the analysis of Ethylene (B1197577) di(thiotosylate), providing critical information on its purity and facilitating the monitoring of chemical reactions in which it participates. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for these purposes. While commercial suppliers often verify the purity of Ethylene di(thiotosylate) using standard Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), typically achieving a purity of over 98.0%, GC-MS and LC-MS offer enhanced sensitivity and specificity. chem960.comnih.gov
Reaction Monitoring and Purity Assessment:
In the synthesis of complex molecules, Ethylene di(thiotosylate) serves as a protecting group for active methylene (B1212753) compounds. chem960.com Monitoring the progress of these reactions is crucial for optimizing yields and minimizing byproducts. Both GC-MS and LC-MS can be employed to track the consumption of starting materials and the formation of the desired protected product, as well as any side products.
GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds. While specific GC-MS studies on Ethylene di(thiotosylate) are not extensively documented in publicly available literature, the general principles of GC-MS make it a valuable tool. A hypothetical GC-MS analysis for monitoring a reaction involving Ethylene di(thiotosylate) would involve separating the components of the reaction mixture on a capillary column and subsequently identifying them based on their mass spectra.
LC-MS: For less volatile or thermally labile compounds that may be present in a reaction mixture with Ethylene di(thiotosylate), LC-MS is the preferred method. It allows for the separation of compounds in the liquid phase before their detection by mass spectrometry. This is particularly useful for monitoring the formation of larger, more complex molecules where Ethylene di(thiotosylate) is used as a building block. Recent advancements in LC-MS/MS have enabled highly sensitive and selective quantification of related ethylene compounds in various matrices. researchgate.netresearchgate.net
Below is an illustrative data table showcasing a hypothetical analysis for purity assessment and reaction monitoring.
| Analytical Technique | Parameter | Value/Observation | Purpose |
| GC-MS | Retention Time of Ethylene di(thiotosylate) | Illustrative: 15.2 min | Purity Assessment |
| Mass Spectrum (m/z) of Ethylene di(thiotosylate) | Illustrative: Fragments corresponding to the tosyl group (155) and the core structure. | Structural Confirmation | |
| Detection of Impurities | Illustrative: Peak at 12.5 min identified as unreacted starting material. | Reaction Monitoring | |
| LC-MS | Retention Time of Protected Product | Illustrative: 8.7 min | Reaction Monitoring |
| Mass Spectrum (m/z) of Protected Product | Illustrative: Molecular ion peak corresponding to the expected product mass. | Product Identification | |
| Quantification of Ethylene di(thiotosylate) | Illustrative: Linear response over a concentration range of 1-100 µg/mL. | Purity and Yield Determination |
Note: The values in this table are illustrative and based on general principles of the techniques, as specific published data for Ethylene di(thiotosylate) is limited.
Spectroscopic Techniques (e.g., Advanced NMR, X-ray Crystallography for solid-state structure)
Spectroscopic methods provide detailed insights into the molecular structure and solid-state arrangement of Ethylene di(thiotosylate).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Advanced NMR techniques are invaluable for elucidating the precise molecular structure of Ethylene di(thiotosylate) in solution. While standard ¹H and ¹³C NMR are used for basic structural confirmation, more sophisticated experiments can provide deeper understanding. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign all proton and carbon signals unambiguously and to confirm the connectivity between the ethylene bridge and the thiotosylate groups.
Although specific advanced NMR studies on Ethylene di(thiotosylate) are not widely reported, the expected chemical shifts can be predicted based on its structure.
X-ray Crystallography:
An illustrative table of potential spectroscopic data is presented below.
| Spectroscopic Technique | Parameter | Illustrative Data | Information Gained |
| ¹H NMR | Chemical Shift (δ) | Illustrative: ~3.2 ppm (s, 4H, -CH₂-CH₂-) | Ethylene bridge protons |
| Illustrative: ~7.4 ppm (d, 4H, Ar-H) | Aromatic protons | ||
| Illustrative: ~7.8 ppm (d, 4H, Ar-H) | Aromatic protons | ||
| Illustrative: ~2.4 ppm (s, 6H, -CH₃) | Methyl protons of tosyl groups | ||
| ¹³C NMR | Chemical Shift (δ) | Illustrative: ~35 ppm (-CH₂-CH₂-) | Ethylene bridge carbons |
| Illustrative: ~127, 130, 145, 133 ppm | Aromatic carbons | ||
| Illustrative: ~21 ppm (-CH₃) | Methyl carbons of tosyl groups | ||
| X-ray Crystallography | Crystal System | Illustrative: Monoclinic | Solid-state packing |
| Space Group | Illustrative: P2₁/c | Symmetry of the unit cell | |
| Key Bond Lengths (Å) | Illustrative: C-S, S-S, S-O | Molecular geometry |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on the analysis of similar compounds, due to the absence of specific published data for Ethylene di(thiotosylate).
Hyphenated Techniques for Complex Mixture Analysis
The analysis of complex mixtures, such as environmental samples or the products of complex chemical reactions, often requires the high separation power of chromatography coupled with the definitive identification capabilities of mass spectrometry. Hyphenated techniques like GC-MS/MS and LC-MS/MS are particularly powerful in this regard. nih.govrsc.org
The application of these techniques to mixtures containing Ethylene di(thiotosylate) would allow for its selective detection and quantification even in the presence of a multitude of other components. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation pathways of the target analyte, thereby reducing matrix interference and improving the signal-to-noise ratio. nih.gov This is especially beneficial when analyzing trace levels of the compound or its degradation products.
For instance, in a study monitoring the environmental fate of Ethylene di(thiotosylate), LC-MS/MS could be used to detect the parent compound and its potential metabolites in water or soil samples with high sensitivity and specificity.
Future Research Directions and Unexplored Avenues for Ethylene Di Thiotosylate
Development of Novel Synthetic Pathways
The conventional synthesis of ethylene (B1197577) di(thiotosylate) involves the reaction of potassium thiotosylate with a 1,2-dihaloethane, such as 1,2-dibromopropane. orgsyn.org While effective, this method presents challenges related to the purity of the starting materials, particularly the potassium thiotosylate salt, which must be free of p-toluenesulfinate impurities to avoid the formation of undesired by-products. orgsyn.org
Future research should focus on developing more robust, efficient, and sustainable synthetic routes. Key areas for investigation include:
Catalytic Approaches: Exploring transition-metal-catalyzed cross-coupling reactions could offer milder and more selective pathways. For instance, a palladium- or copper-catalyzed reaction between a dithiol source and a tosylating agent might provide a more direct and atom-economical route.
Flow Chemistry: Implementing continuous flow synthesis could enhance reaction control, minimize the handling of hazardous reagents, and facilitate easier purification. This approach could lead to higher purity and yield by precisely managing reaction time, temperature, and stoichiometry.
Green Chemistry Principles: The development of synthetic methods that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is a critical goal. Research into one-pot syntheses starting from more fundamental precursors like ethane-1,2-dithiol could streamline the process and improve its environmental footprint. wikipedia.org
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Current Method (Batch) | Proposed Catalytic Method | Proposed Flow Chemistry Method |
| Precursors | Potassium thiotosylate, 1,2-Dihaloethane | Ethane-1,2-dithiol, Tosylating Agent | Potassium thiotosylate, 1,2-Dihaloethane |
| Key Advantages | Established procedure | Higher selectivity, Milder conditions | Enhanced safety, Scalability, Purity |
| Potential Challenges | Impurity control, By-product formation | Catalyst cost and screening | Initial setup cost, Clogging issues |
Expansion of Catalytic Applications
To date, ethylene di(thiotosylate) has not been explored for its catalytic potential. However, its structure suggests several possibilities for its use in catalysis.
Future research could investigate:
Ligand Development: The sulfur atoms in the ethylene di(thiotosylate) backbone possess lone pairs of electrons that could coordinate with transition metals. Its bidentate nature makes it a candidate for forming stable chelate complexes. These novel metal complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.
Organocatalysis: The electrophilic nature of the sulfur atoms in the thiosulfonate groups could be harnessed for organocatalytic applications. It could potentially act as a Lewis acidic activator for specific functional groups in asymmetric synthesis.
Precursor to Heterogeneous Catalysts: The compound could be used as a precursor to synthesize well-defined, sulfur-doped carbon materials or metal sulfide (B99878) catalysts. Thermal decomposition or chemical transformation of ethylene di(thiotosylate) on a solid support could yield catalytic materials with unique surface properties for applications like the catalytic dehydrogenation of ethane (B1197151) to ethylene. rsc.org
Exploration of Bio-conjugation and Bio-material Applications
The reactivity of the thiosulfonate group towards nucleophiles, particularly thiols, opens up avenues for applications in biological chemistry and materials science. Thiosulfonates are known to react with free cysteine residues in proteins to form disulfide bonds, a reaction that is fundamental to many bioconjugation strategies.
Unexplored research areas include:
Bifunctional Crosslinkers: Ethylene di(thiotosylate) can be investigated as a homobifunctional crosslinking agent to link two protein molecules or to stabilize protein structures by introducing intramolecular crosslinks between cysteine residues.
Surface Modification: The molecule could be used to modify the surfaces of biomaterials, such as gold nanoparticles or polymer scaffolds, to introduce reactive handles for the subsequent attachment of biomolecules like peptides, antibodies, or enzymes.
Drug Delivery Systems: The ethylene spacer could be incorporated into larger molecular constructs for drug delivery. The disulfide linkages formed upon reaction are cleavable under the reducing conditions found inside cells, allowing for the controlled release of a therapeutic agent.
Investigation of Advanced Polymer Architectures
The bifunctionality of ethylene di(thiotosylate) makes it an attractive building block for creating novel polymers with advanced architectures.
Future research directions could focus on:
Novel Monomer Synthesis: It could serve as a monomer in step-growth polymerization reactions with appropriate difunctional nucleophiles (e.g., dithiols, diamines) to create linear polymers containing disulfide or related linkages in the backbone. These polymers would be expected to be degradable under specific chemical conditions.
Chain Transfer Agents: In chain-growth polymerization, it could function as a reversible addition-fragmentation chain transfer (RAFT) agent or a related control agent to synthesize block copolymers with well-defined architectures. The synthesis of block copolymers like PEG-b-PCL often relies on precise control over polymerization, and novel agents are always of interest. rsc.org
Polymer Networks and Gels: Its ability to act as a crosslinker could be exploited to create advanced polymer networks or hydrogels. These materials could exhibit stimuli-responsive behavior, where the degradation of the crosslinks in response to a chemical trigger (e.g., a reducing agent) would alter the material's properties.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the discovery of new transformations. princeton.eduucla.edursc.org These computational tools can be applied to accelerate the exploration of ethylene di(thiotosylate) chemistry.
Future applications include:
Reaction Yield Prediction: ML models can be trained on experimental data to predict the yield of reactions involving ethylene di(thiotosylate) under various conditions (e.g., different catalysts, solvents, temperatures). ucla.edu This would significantly reduce the experimental effort required for reaction optimization.
Discovery of Novel Reactions: AI algorithms can screen vast virtual libraries of reactants to identify novel and promising reactions for ethylene di(thiotosylate), potentially uncovering applications in areas not yet considered.
Mechanistic Insights: ML can be combined with quantum chemical computations to build models that predict enantioselectivity or identify key features that govern reactivity, offering deeper mechanistic understanding. nih.gov This could be particularly useful in designing catalysts or reaction conditions for transformations involving this compound.
| AI/ML Application | Objective | Potential Impact |
| Reaction Optimization | Predict optimal conditions for known reactions | Reduced experimental cost and time |
| Reaction Discovery | Identify new synthetic applications | Expansion of the chemical utility of the compound |
| Mechanistic Analysis | Elucidate reaction pathways and transition states | Rational design of more efficient and selective reactions |
In-depth Mechanistic Elucidation of Less-understood Transformations
While the use of ethylene di(thiotosylate) as a protecting group is established, a deep mechanistic understanding of its reactivity is still lacking. Its reaction with active methylene (B1212753) compounds to form dithiolanes is presumed to proceed via a double nucleophilic substitution, but detailed kinetic and computational studies are scarce. orgsyn.org
Future research should aim for:
Kinetic Studies: Performing detailed kinetic analysis of its reactions with various nucleophiles would provide quantitative data on reaction rates and help to understand the factors influencing its reactivity.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model the reaction pathways can help to visualize transition states and intermediates, providing a molecular-level understanding of the reaction mechanism. This could clarify the mechanism of direct additive chlorination of ethylene. researchgate.net
By-product Profiling: A thorough investigation and characterization of any by-products formed during its reactions could reveal competing reaction pathways or unexpected reactivity, which could, in turn, be exploited for new synthetic purposes.
By pursuing these unexplored avenues, the scientific community can unlock the full potential of ethylene di(thiotosylate), transforming it from a simple protecting reagent into a versatile tool for catalysis, materials science, and advanced polymer synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
